molecular formula C10H14ClNO3 B12496808 2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride

2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride

Cat. No.: B12496808
M. Wt: 231.67 g/mol
InChI Key: HGWURONGPNVRBG-UHFFFAOYSA-N
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Description

2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is a derivative of phenylalanine, an essential amino acid, and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with ammonia and a suitable reducing agent. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods are optimized for large-scale production, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted phenylalanine analogs.

Scientific Research Applications

2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The hydroxymethyl group allows for additional interactions with other molecules, enhancing its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-hydroxyphenyl)propanoic acid:

    2-(4-Methylphenyl)propanoic acid: This compound has a methyl group instead of a hydroxymethyl group.

    3-(4-Aminophenyl)propanoic acid: This compound has an amino group on the phenyl ring instead of a hydroxymethyl group.

Uniqueness

2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for various chemical modifications. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7;/h1-4,9,12H,5-6,11H2,(H,13,14);1H

InChI Key

HGWURONGPNVRBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CO.Cl

Origin of Product

United States

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